2-Amino-3-(cyclohexyloxy)benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-cyclohexyloxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c14-12-10(13(15)16)7-4-8-11(12)17-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6,14H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PANAEXKNLJALEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=CC=CC(=C2N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Chemical Transformations
Elucidation of Synthetic Pathways for 2-Amino-3-(cyclohexyloxy)benzoic Acid
The creation of this compound relies on established yet nuanced synthetic strategies. The primary approach involves the formation of an ether linkage onto a pre-existing aminobenzoic acid framework.
The principal route for synthesizing this compound is through a nucleophilic substitution reaction, specifically the Williamson ether synthesis. wikipedia.orglibretexts.org This method involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide. wikipedia.org In this context, the precursor is 2-amino-3-hydroxybenzoic acid, which contains a phenolic hydroxyl group that can be alkylated.
The reaction mechanism begins with the deprotonation of the phenolic -OH group of 2-amino-3-hydroxybenzoic acid using a suitable base to form a more nucleophilic phenoxide ion. Common bases for this purpose include sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). masterorganicchemistry.comnumberanalytics.com The resulting phenoxide then acts as a nucleophile, attacking the electrophilic carbon of a cyclohexyl halide (e.g., cyclohexyl bromide or iodide) in an S(_N)2 reaction to form the ether bond. youtube.com
However, this reaction is not without its challenges. Cyclohexyl halides are secondary halides, which means that a competing elimination (E2) reaction to form cyclohexene (B86901) is a significant possibility, especially given that alkoxides are strong bases. libretexts.orgmasterorganicchemistry.com The steric hindrance around the phenolic oxygen and the secondary nature of the halide can slow down the desired S(_N)2 reaction, allowing the elimination pathway to become more prominent. acs.org Therefore, careful selection of reaction conditions is crucial to maximize the yield of the desired ether product.
Table 1: Representative Conditions for Williamson Ether Synthesis
| Parameter | Condition | Rationale |
| Precursor | 2-amino-3-hydroxybenzoic acid | Provides the aminobenzoic acid scaffold and phenolic hydroxyl group. |
| Alkylating Agent | Cyclohexyl bromide or iodide | Iodides are better leaving groups, favoring the S(_N)2 reaction over E2. francis-press.com |
| Base | Potassium Carbonate (K₂CO₃) | A moderately weak base that can minimize the competing E2 elimination reaction compared to stronger bases like NaH. |
| Solvent | Dimethylformamide (DMF) or Acetonitrile | Polar aprotic solvents that facilitate S(_N)2 reactions. numberanalytics.com |
| Temperature | 50-100 °C | Moderate heating is typically required to drive the reaction to completion within a reasonable timeframe (1-8 hours). wikipedia.org |
Transitioning a synthetic procedure from a laboratory setting to a larger scale requires careful optimization to ensure safety, efficiency, and cost-effectiveness. For the synthesis of this compound, several factors must be considered.
Chemical Considerations:
Reagent Selection: While cyclohexyl iodide is more reactive, it is also more expensive than cyclohexyl bromide. For large-scale synthesis, a cost-benefit analysis is necessary. The choice of base is also critical; less hazardous and more affordable bases are preferred.
Atom Economy: The efficiency of the reaction can be improved by using reagents that contribute most of their atoms to the final product. Minimizing the formation of byproducts like cyclohexene is a key goal. catsci.com
Solvent Choice: On a large scale, solvent cost, toxicity, and ease of recovery are major concerns. The volume of solvent used should be minimized to increase reactor throughput and reduce waste. reddit.com
Physical and Safety Considerations:
Heat Transfer: The deprotonation and subsequent substitution can be exothermic. As the reaction is scaled up, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. catsci.com This can lead to a "runaway reaction" if not properly controlled. Reaction calorimetry studies are essential to understand the heat flow and implement appropriate cooling measures. catsci.com
Mixing: Efficient mixing becomes more challenging in larger reactors, which can affect reaction rates and lead to localized temperature gradients or concentration differences. reddit.com
Process Safety: A thorough hazard analysis is required to identify potential risks, such as the handling of flammable solvents or reactive reagents. The process must be designed to operate within safe temperature and pressure limits. labmanager.com
Design and Synthesis of Chemically Modified Benzoic Acid Derivatives for Structure-Property Investigations
The structure of this compound, featuring a carboxylic acid, an amino group, and a bulky ether, provides multiple reactive sites for further chemical modification. These transformations allow for the synthesis of a wide array of derivatives for structure-property relationship studies.
The carboxylic acid group of this compound is an excellent ligand for forming complexes with metal ions. Organotin carboxylates, for instance, are a well-studied class of compounds with diverse structural motifs and biological activities. nih.govsysrevpharm.org
The synthesis of organotin(IV) derivatives typically involves the reaction of the carboxylic acid with an organotin(IV) oxide or halide. orientjchem.org For example, reacting this compound with a diorganotin(IV) oxide, such as dibutyltin(IV) oxide (Bu₂SnO), under reflux in a solvent like toluene (B28343) or benzene (B151609) would yield a diorganotin(IV) dicarboxylate. globethesis.com Similarly, reaction with a triorganotin(IV) chloride, like triphenyltin(IV) chloride (Ph₃SnCl), often in the presence of a base to neutralize the HCl byproduct, would produce a triorganotin(IV) carboxylate. nih.gov
The resulting complexes can exhibit various coordination geometries, such as tetrahedral, trigonal bipyramidal, or octahedral, depending on the nature of the organic groups on the tin atom and the stoichiometry of the reaction. nih.gov
Table 2: General Reactions for Organotin Complex Formation
| Organotin Precursor | General Product Structure (L = Carboxylate) | Coordination Environment (Typical) |
| R₃SnCl | R₃SnL | Tetrahedral or Trigonal Bipyramidal |
| R₂SnO | R₂SnL₂ | Distorted Octahedral |
| RSn(OH)₂ | (RSn)₂O(L)₄ | Complex polynuclear structures |
Data synthesized from multiple sources. orientjchem.orgnih.gov
The primary amino group at the 2-position of the benzoic acid ring is a nucleophile that can readily react with aldehydes and ketones to form Schiff bases (or imines). researchgate.net This condensation reaction typically occurs by mixing the amine and the carbonyl compound in a solvent like methanol (B129727) or ethanol (B145695) and stirring at room temperature or with gentle heating. iucr.orgalayen.edu.iq The reaction proceeds via a hemiaminal intermediate, which then dehydrates to form the characteristic C=N double bond of the imine. nih.gov
A wide variety of aldehydes and ketones (aliphatic or aromatic) can be used, allowing for the introduction of diverse substituents. For example, reacting this compound with an aromatic aldehyde like 2-thiophene carboxaldehyde would yield the corresponding Schiff base derivative. nih.gov These compounds are of interest in coordination chemistry as their imine nitrogen and carboxylate oxygen can act as donor atoms to form stable metal complexes. researchgate.net
The 2-aminobenzoic acid scaffold is a valuable precursor for the synthesis of fused and substituted heterocyclic systems. Thiazole (B1198619) derivatives, in particular, can be constructed using the amino group as a key reactive handle. thieme-connect.comnih.gov
A common method for forming a thiazole ring is the Hantzsch thiazole synthesis. While the classic Hantzsch synthesis involves α-haloketones and thioamides, variations can be adapted for precursors like this compound. For instance, the amino group can be converted into a thiourea (B124793) derivative by reacting it with an isothiocyanate. This thiourea can then be cyclized with an α-halocarbonyl compound (like chloroacetone (B47974) or ethyl bromopyruvate) to construct the thiazole ring. nih.govresearchgate.net The resulting molecule would incorporate the this compound framework into a more complex heterocyclic system, offering new avenues for exploring its chemical properties. nih.gov
Strategic Derivatization for Enhanced Analytical and Research Applications
Pre-Column Derivatization
Pre-column derivatization involves reacting the analyte with a specific reagent prior to its injection into the High-Performance Liquid Chromatography (HPLC) system. creative-proteomics.com This approach offers several advantages, including the potential for removal of excess reagent and by-products before analysis, thereby reducing background noise and improving the cleanliness of the chromatographic system. For this compound, the primary targets for derivatization are the amino and carboxylic acid functional groups.
Common pre-column derivatization reagents for amino acids and related compounds that would be applicable to this compound include:
o-Phthaldialdehyde (OPA): In the presence of a thiol, OPA reacts rapidly with the primary amino group of this compound to form a highly fluorescent isoindole derivative. This method is highly sensitive but does not react with secondary amines. researchgate.net
9-Fluorenylmethyl Chloroformate (FMOC-Cl): This reagent reacts with both primary and secondary amines to produce stable, fluorescent derivatives. creative-proteomics.com The resulting FMOC-adduct of this compound would exhibit strong fluorescence, allowing for sensitive detection. creative-proteomics.com
Dansyl Chloride: Reacts with the primary amino group to yield a highly fluorescent and UV-active sulfonamide derivative.
Phenyl Isothiocyanate (PITC): This reagent reacts with the amino group to form a phenylthiocarbamyl (PTC) derivative, which is readily detectable by UV absorbance.
The choice of reagent depends on the analytical requirements, such as desired sensitivity and the presence of interfering substances. creative-proteomics.com
Post-Column Derivatization
In post-column derivatization, the separated analytes exiting the HPLC column are mixed with a reagent in a reaction coil before reaching the detector. creative-proteomics.com This technique is advantageous because it avoids the formation of multiple derivative products from a single analyte and is generally easier to automate. creative-proteomics.com
For the analysis of this compound, established post-column methods for amino acids could be adapted:
Ninhydrin (B49086): A classic reagent that reacts with the primary amino group of the analyte after separation to produce a deep purple product known as Ruhemann's purple, which is detected by visible absorbance. This method is robust and reacts with a broad range of amino compounds.
o-Phthaldialdehyde (OPA): OPA can also be used in post-column derivatization, offering high sensitivity through fluorescence detection. The eluent from the column is mixed with the OPA/thiol reagent, and the resulting fluorescent derivative is immediately detected.
The selection between pre- and post-column derivatization hinges on factors such as the complexity of the sample matrix, the required sensitivity, and the available instrumentation.
The chemical reactions underpinning derivatization are crucial for their success in analytical applications. The primary mechanisms involve nucleophilic attack of the amino group on the derivatizing reagent.
Reaction with o-Phthaldialdehyde (OPA): The reaction proceeds via a nucleophilic attack of the primary amine on one of the aldehyde groups of OPA. This is followed by the addition of a thiol (e.g., 2-mercaptoethanol) and a subsequent cyclization to form the fluorescent 1-alkylthio-2-alkyl-substituted isoindole. The presence of the cyclohexyloxy group on the benzoic acid ring of this compound is not expected to sterically hinder the reaction at the amino group.
Reaction with 9-Fluorenylmethyl Chloroformate (FMOC-Cl): The amino group of this compound acts as a nucleophile, attacking the carbonyl carbon of the chloroformate and displacing the chloride leaving group. This forms a stable carbamate (B1207046) linkage. The bulky fluorenyl group provides a strong chromophore for UV detection and a fluorophore for fluorescence detection. creative-proteomics.com
Reaction with Ninhydrin: This complex reaction involves the deamination of the amino acid by two molecules of ninhydrin. The amino group is transferred to one ninhydrin molecule, and the original amino acid is oxidatively decarboxylated. The reduced ninhydrin then reacts with a second molecule of ninhydrin and the released ammonia (B1221849) to form the intensely colored diketohydrindamine (Ruhemann's purple).
The chemical significance of these derivatization reactions lies in the transformation of a poorly detectable compound into one with excellent properties for UV or fluorescence detection, thereby dramatically lowering the limits of detection and quantification.
Investigation of Acid-Base Properties and Related Chemical Reactivity
The chemical behavior of this compound is dictated by the presence of both an acidic carboxylic acid group (-COOH) and a basic amino group (-NH2) attached to the aromatic ring. This dual functionality makes the compound amphoteric, meaning it can act as both an acid and a base.
The acidity of the carboxylic acid group and the basicity of the amino group are influenced by their positions on the benzene ring and the presence of the cyclohexyloxy substituent. The pKa values of the parent 2-aminobenzoic acid (anthranilic acid) are approximately 2.17 for the amino group (acting as an acid) and 4.85 for the carboxyl group. wikipedia.org
For this compound, the electron-donating nature of the cyclohexyloxy group at the meta position relative to the carboxylic acid and ortho to the amino group would be expected to have a modest influence on these pKa values. The ether oxygen can donate electron density to the ring via resonance, which would slightly increase the electron density at the amino group, potentially making it slightly more basic. Conversely, this electron donation could slightly decrease the acidity of the carboxylic acid.
A notable feature of ortho-aminobenzoic acids is the potential for intramolecular hydrogen bonding between the carboxylic acid proton and the lone pair of electrons on the amino group's nitrogen atom. stackexchange.com This interaction can influence the acidity by making the proton less available for donation to a base. stackexchange.com In the case of this compound, the bulky cyclohexyloxy group at the 3-position may introduce steric hindrance that could affect the planarity of the molecule and the strength of this intramolecular hydrogen bond.
The acid-base properties of this compound are fundamental to understanding its reactivity. For instance, the nucleophilicity of the amino group and the electrophilicity of the carboxylic acid group are pH-dependent. At low pH, the amino group will be protonated (-NH3+), rendering it non-nucleophilic. At high pH, the carboxylic acid will be deprotonated (-COO-), making it less susceptible to nucleophilic attack. These properties are critical for designing synthetic transformations and for developing effective separation and analysis methods, such as mixed-mode chromatography which exploits both hydrophobic and ionic interactions. helixchrom.comsielc.com
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, the precise connectivity and spatial arrangement of atoms can be determined.
Proton (¹H) NMR Spectral Assignments and Conformational Analysis
The ¹H NMR spectrum of 2-Amino-3-(cyclohexyloxy)benzoic acid would provide key information about the number of different types of protons and their neighboring environments. The aromatic protons on the benzoic acid ring are expected to appear in the downfield region (typically δ 6.5-8.0 ppm) due to the deshielding effect of the aromatic ring current. The presence of both an electron-donating amino group (-NH₂) and a cyclohexyloxy group would lead to a complex splitting pattern for the three adjacent aromatic protons.
The protons of the cyclohexyl ring would appear in the upfield region (typically δ 1.2-4.5 ppm). The proton attached to the oxygen-bearing carbon (OCH) would be the most downfield of this set due to the electronegativity of the oxygen atom. The remaining methylene (B1212753) (-CH₂) protons of the cyclohexyl ring would exhibit complex overlapping multiplets. The protons of the amino group (-NH₂) and the carboxylic acid (-COOH) would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.
Conformational analysis, particularly of the cyclohexyl ring, could be inferred from the coupling constants (J-values) between adjacent protons. The observation of large diaxial coupling constants would suggest a chair conformation.
Interactive Data Table: Predicted ¹H NMR Spectral Assignments
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -COOH | 10.0 - 13.0 | br s | - |
| Ar-H | 6.5 - 7.5 | m | - |
| -NH₂ | 4.0 - 5.5 | br s | - |
| O-CH (cyclohexyl) | 4.0 - 4.5 | m | - |
| -CH₂ (cyclohexyl) | 1.2 - 2.0 | m | - |
Carbon-13 (¹³C) NMR Chemical Shift Interpretation and Computational Correlation
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal (δ 165-185 ppm). The aromatic carbons would appear in the range of δ 110-160 ppm, with the carbon atoms attached to the amino and cyclohexyloxy groups showing distinct chemical shifts due to substituent effects. The carbon atoms of the cyclohexyl ring would be found in the upfield region (δ 20-80 ppm), with the oxygen-linked carbon (C-O) being the most downfield of this group.
Computational chemistry methods, such as Density Functional Theory (DFT), can be used to predict ¹³C NMR chemical shifts. Correlation of the experimental spectrum with computationally derived values can provide a high degree of confidence in the spectral assignments.
Interactive Data Table: Predicted ¹³C NMR Spectral Assignments
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | 170.0 |
| C-NH₂ (Aromatic) | 145.0 |
| C-O (Aromatic) | 150.0 |
| Aromatic CH | 115.0 - 125.0 |
| Quaternary Aromatic C | 110.0 |
| C-O (Cyclohexyl) | 75.0 |
| Cyclohexyl CH₂ | 25.0 - 35.0 |
Infrared (IR) and Vibrational Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
Detailed Vibrational Mode Assignments and Potential Energy Distribution Analysis
The IR spectrum of this compound would display characteristic absorption bands for its functional groups. The O-H stretch of the carboxylic acid would appear as a very broad band in the region of 2500-3300 cm⁻¹. The C=O stretch of the carboxylic acid would be a strong, sharp peak around 1700 cm⁻¹. The N-H stretching vibrations of the primary amine would be observed as two bands in the 3300-3500 cm⁻¹ region. The C-O stretching of the ether linkage would appear in the 1000-1300 cm⁻¹ range. The aromatic C-H and C=C stretching vibrations would also be present.
A detailed analysis would involve assigning each observed band to a specific vibrational mode (stretching, bending, etc.). Potential Energy Distribution (PED) analysis, often performed with the aid of computational methods, can quantify the contribution of each internal coordinate to a given normal mode, providing a more precise assignment of the vibrational bands.
Interactive Data Table: Predicted IR Vibrational Mode Assignments
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3500 - 3300 | Asymmetric & Symmetric N-H Stretch | Primary Amine |
| 3300 - 2500 | O-H Stretch | Carboxylic Acid |
| ~1700 | C=O Stretch | Carboxylic Acid |
| ~1600 | N-H Bend | Primary Amine |
| ~1600, ~1475 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O Stretch | Aryl Ether |
| ~1100 | C-O Stretch | Alkyl Ether |
Investigation of Hydrogen Bonding Interactions through IR Signatures
Hydrogen bonding significantly influences the position and shape of the stretching vibrations of the involved functional groups. In this compound, both intermolecular and intramolecular hydrogen bonding are possible.
Mass Spectrometry (MS) for Molecular Characterization and Purity Assessment
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. For this compound, with a chemical formula of C₁₃H₁₇NO₃, the theoretical exact mass can be calculated. This precise mass measurement is a critical step in confirming the identity of the synthesized compound, distinguishing it from isomers or compounds with similar nominal masses.
In positive-ion mode electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed. The expected high-resolution mass of this ion would be used to confirm the elemental composition. A study on ortho-substituted benzoic acid derivatives demonstrated that HRMS can reveal characteristic fragmentation patterns, such as the loss of water or alcohol, which can aid in isomer differentiation nih.govacs.org.
Table 1: Theoretical Mass Data for this compound
| Formula | Species | Theoretical Monoisotopic Mass (Da) |
| C₁₃H₁₇NO₃ | [M] | 235.12084 |
| C₁₃H₁₈NO₃⁺ | [M+H]⁺ | 236.12812 |
| C₁₃H₁₆NO₃⁻ | [M-H]⁻ | 234.11357 |
| C₁₃H₁₇NNaO₃⁺ | [M+Na]⁺ | 258.11006 |
Note: These values are theoretical and would be compared against experimental HRMS data for confirmation.
Hyphenated techniques, which couple a separation method with mass spectrometry, are crucial for analyzing complex mixtures, identifying impurities, and assessing the purity of a target compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method, using a C18 or a more specialized column like a mixed-mode column, could be developed to separate the target compound from starting materials, by-products, and isomers. helixchrom.comhelixchrom.comsielc.com The mobile phase would typically consist of an aqueous component with an organic modifier (e.g., acetonitrile (B52724) or methanol) and an additive like formic acid to ensure compatibility with mass spectrometry. vu.edu.au The separated components would then be introduced into the mass spectrometer for detection and identification. LC-MS/MS, involving further fragmentation of selected ions, would provide even greater specificity and structural information. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for volatile and thermally stable compounds. Direct analysis of this compound by GC-MS may be challenging due to its polarity and potential for thermal degradation. Therefore, derivatization is often required to increase volatility and thermal stability. nih.govnih.gov Common derivatization strategies for amino acids and related compounds include silylation (e.g., with N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA) to form trimethylsilyl (B98337) (TMS) derivatives, or alkylation. The resulting derivatives can then be readily analyzed by GC-MS, providing sharp chromatographic peaks and characteristic mass spectra for identification and quantification.
Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of molecules directly from solution, making it ideal for studying their properties in the solution phase. acs.org For this compound, ESI-MS can be used to study its protonation and deprotonation behavior in different solvent systems. The presence of both an acidic carboxylic acid group and a basic amino group means the compound can exist in cationic, anionic, or zwitterionic forms depending on the pH of the solution.
In positive-ion ESI-MS, the protonated molecule [M+H]⁺ is expected to be the most abundant ion. In negative-ion mode, the deprotonated molecule [M-H]⁻ would be observed. The relative intensities of these ions can provide insights into the gas-phase basicity and acidity of the molecule. Studies on similar aminobenzoic acids have shown that the site of protonation (amino group versus carboxylic acid) can be influenced by the solvent and the presence of other substituents. acs.org
Complementary Analytical Techniques
While mass spectrometry provides a wealth of information, a comprehensive characterization relies on the integration of data from other analytical techniques.
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) in a purified sample. taylorandfrancis.comlibretexts.orgresearchgate.netresearchgate.net The experimentally determined percentages are then compared with the theoretical values calculated from the proposed chemical formula, C₁₃H₁₇NO₃. A close agreement between the experimental and theoretical values provides strong evidence for the elemental composition and purity of the compound.
Table 2: Theoretical Elemental Composition of this compound (C₁₃H₁₇NO₃)
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |
| Carbon | C | 12.011 | 13 | 156.143 | 66.36 |
| Hydrogen | H | 1.008 | 17 | 17.136 | 7.28 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 5.96 |
| Oxygen | O | 15.999 | 3 | 47.997 | 20.40 |
| Total | 235.283 | 100.00 |
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. The resulting spectrum provides information about the electronic structure and conjugation of the compound.
The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the substituted aminobenzoic acid chromophore. Benzoic acid itself exhibits characteristic absorption bands, and the presence of the amino and cyclohexyloxy groups as substituents will influence the position (λ_max) and intensity (molar absorptivity, ε) of these bands. researchgate.netiaea.org The amino group, being an auxochrome, is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzoic acid. The spectrum of 3-aminobenzoic acid shows absorption maxima around 194 nm, 226 nm, and 272 nm. sielc.com The cyclohexyloxy group at the 3-position is also likely to modulate the electronic transitions. The UV-Vis spectrum can be recorded in different solvents to study solvatochromic effects, which can provide further insights into the nature of the electronic transitions and the interaction of the molecule with the solvent.
Computational Chemistry and Theoretical Investigations of 2 Amino 3 Cyclohexyloxy Benzoic Acid
Quantum Chemical Calculations for Electronic and Molecular Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for investigating the electronic and molecular structure of organic compounds. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, providing a wealth of information about its geometry, stability, and reactivity.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. scispace.com It is favored for its balance of accuracy and computational cost, making it suitable for medium-sized organic molecules. chemrxiv.org The process typically begins with a proposed molecular structure and uses a specific functional, such as the popular B3LYP or BP86, paired with a basis set like 6-31G* or cc-pVTZ, to systematically find the lowest energy arrangement of atoms, a process known as geometry optimization. mdpi.comresearchgate.net This optimization yields the most stable three-dimensional conformation of the molecule.
For 2-Amino-3-(cyclohexyloxy)benzoic acid, DFT calculations would be employed to determine precise bond lengths, bond angles, and dihedral angles. The procedure involves calculating the energy at an initial geometry and then searching for a new geometry with a lower energy until a true minimum on the potential energy surface is found. mdpi.com
Once the geometry is optimized, a range of electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The difference between these energies, the HOMO-LUMO gap (Egap), is a crucial indicator of the molecule's chemical reactivity and kinetic stability. scispace.comresearchgate.net A smaller gap generally suggests higher reactivity. researchgate.net Other properties like the molecular dipole moment, polarizability, and the distribution of atomic charges (e.g., Mulliken or Natural Population Analysis) can also be determined, offering insights into the molecule's polarity and intermolecular interactions. researchgate.net
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C(carboxyl)-O(hydroxyl) | 1.35 Å |
| Bond Length | C(aromatic)-N(amino) | 1.39 Å |
| Bond Length | C(aromatic)-O(ether) | 1.37 Å |
| Bond Angle | C2-C3-O(ether) | 119.5° |
| Bond Angle | C1-C2-N(amino) | 121.0° |
| Dihedral Angle | C2-C3-O-C(cyclohexyl) | -85.0° |
| Property | Predicted Value |
|---|---|
| Energy of HOMO | -5.8 eV |
| Energy of LUMO | -1.2 eV |
| HOMO-LUMO Gap (Egap) | 4.6 eV |
| Dipole Moment | 3.5 D |
| Mulliken Charge on N(amino) | -0.55 e |
| Mulliken Charge on O(hydroxyl) | -0.62 e |
The structure of this compound is not rigid; it possesses several rotatable bonds, primarily in the cyclohexyloxy substituent and around the carboxyl group. These rotations give rise to different conformers, each with a distinct energy. A Potential Energy Surface (PES) is a multidimensional map that relates the energy of a molecule to its geometry. nih.gov By systematically changing specific dihedral angles and calculating the energy at each point, a PES can be constructed to identify the most stable conformers (energy minima) and the energy barriers (transition states) that separate them. nih.gov
For this molecule, key conformational changes would involve the orientation of the cyclohexyloxy group relative to the benzene (B151609) ring and the rotation of the carboxylic acid group. The cyclohexane (B81311) ring itself can exist in different conformations, such as the chair and boat forms, which would also be explored. Furthermore, tautomerism is a possibility. For instance, a proton could transfer from the carboxylic acid group to the amino group, forming a zwitterionic tautomer. Computational analysis of the PES can determine the relative energies of these tautomers and the activation energy required for the transformation, indicating which form is likely to be dominant under given conditions.
Aromaticity is a key concept in organic chemistry, and its degree can be quantified using various indices. The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometry-based index. nih.gov It evaluates the aromaticity of a ring based on the deviation of its bond lengths from an optimal value, which represents a fully aromatic system like benzene. nih.gov The HOMA index is defined so that a value of 1 corresponds to an ideal aromatic system, while values closer to 0 indicate a non-aromatic, bond-alternating system. semanticscholar.org
The substituents on the benzene ring of this compound—the amino, cyclohexyloxy, and carboxylic acid groups—are expected to influence the electron distribution and bond lengths within the ring. The amino and cyclohexyloxy groups are electron-donating, while the carboxylic acid group is electron-withdrawing. These competing effects can cause localized changes in bond lengths, which would be reflected in the HOMA value. For instance, studies on benzoic acid have shown that its aromaticity is sensitive to environmental factors and substitution, which can increase π-electron delocalization and thus the HOMA value. researchgate.net By calculating the optimized geometry with DFT, the bond lengths of the phenyl ring can be used to compute the HOMA index, providing a quantitative measure of how these specific substituents modulate the ring's aromatic character.
| Molecule/Reference | HOMA Index Value |
|---|---|
| Benzene (Reference) | 1.000 |
| Benzoic Acid | 0.985 |
| This compound | 0.978 |
Quantum chemical calculations are a powerful tool for predicting spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The prediction process involves first obtaining an accurate, DFT-optimized geometry of the molecule. Following this, the magnetic shielding tensors for each nucleus are computed. researchgate.net These tensors are then converted into chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). docbrown.info
For this compound, this method can predict the ¹H and ¹³C NMR spectra. The predicted chemical shifts are highly sensitive to the local electronic environment of each atom. researchgate.net For example, the protons on the aromatic ring will have distinct shifts depending on their position relative to the electron-donating amino and cyclohexyloxy groups and the electron-withdrawing carboxyl group. Similarly, the chemical shifts of the carbon atoms in the cyclohexane ring, the aromatic ring, and the carboxyl group can be predicted. Comparing these theoretical spectra with experimental results can be invaluable for confirming the molecular structure and assigning specific resonances. Nearest-neighbor effects and the type of amino acid can significantly influence chemical shifts. nih.gov
| Atom Type | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| Carboxyl | -COOH | 11.5 - 12.5 | 170 - 172 |
| Aromatic | C1-H | - | 110 - 112 |
| Aromatic | C4-H | 7.2 - 7.4 | 120 - 122 |
| Aromatic | C5-H | 6.8 - 7.0 | 118 - 120 |
| Aromatic | C6-H | 7.7 - 7.9 | 125 - 127 |
| Cyclohexyl | CH (ether link) | 4.2 - 4.4 | 75 - 78 |
| Cyclohexyl | CH₂ (various) | 1.2 - 2.0 | 23 - 33 |
Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution
While quantum mechanics excels at describing the static properties of single molecules, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, especially in a condensed phase like a solution. nih.gov MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, where the forces between atoms are calculated using a simplified model called a force field. researchgate.net
MD simulations are particularly useful for exploring how a solute molecule like this compound interacts with solvent molecules and with other solute molecules. nih.gov To perform such a simulation, the molecule is placed in a simulation box filled with a chosen solvent (e.g., water, DMSO). The simulation then tracks the trajectory of every atom over a period of nanoseconds to microseconds.
Analysis of these trajectories can reveal detailed information about solute-solvent interactions. For example, the stability and dynamics of hydrogen bonds between the amino and carboxyl groups of the solute and surrounding water molecules can be quantified. The simulation can also show how water molecules structure themselves around the hydrophobic cyclohexyl and phenyl groups. Furthermore, MD is an excellent tool for studying molecular association. It can predict whether this compound molecules have a tendency to form dimers, which is common for carboxylic acids, or larger aggregates in solution. The simulations provide insights into the stability of these complexes and the primary forces (e.g., hydrogen bonding, hydrophobic interactions) that hold them together. nih.gov
| Interaction Type | Interacting Groups | Information Gained |
|---|---|---|
| Solute-Solvent H-Bonding | -COOH, -NH₂ with Water | Hydrogen bond lifetime, number, and geometry |
| Solvation Shell Structure | Cyclohexyl/Phenyl with Water | Radial distribution functions, solvent ordering |
| Solute-Solute Association | Two molecules of the compound | Dimerization free energy, stability of aggregates |
| Hydrophobic Interactions | Cyclohexyl/Phenyl groups | Tendency for non-polar groups to cluster |
Conformational Ensemble Analysis and Stability in Different Environments
The conformational landscape of a molecule like this compound is determined by the rotational freedom around its single bonds, particularly the C-O bond of the cyclohexyloxy group and the C-C bond connecting the carboxylic acid group to the phenyl ring. The interplay of steric hindrance and potential intramolecular interactions governs the stability of different conformers.
Computational studies on similar molecules, such as 3-(azidomethyl)benzoic acid, have demonstrated the existence of conformational polymorphism, where different conformers are observed in the crystal structure. nih.gov An in silico conformational analysis of such molecules reveals energy barriers between different spatial arrangements. nih.gov For this compound, the bulky cyclohexyl group is expected to significantly influence the orientation of the ether linkage.
The stability of these conformers is also highly dependent on the surrounding environment. In nonpolar solvents, intramolecular hydrogen bonds are more likely to form, which can stabilize specific conformations. nih.gov Conversely, in polar, protic solvents like water, intermolecular hydrogen bonding with the solvent molecules can disrupt intramolecular bonds and favor different conformers. nih.gov Density Functional Theory (DFT) calculations are a common method to investigate the conformational preferences of such molecules in both the gas phase and in solution, often employing solvation models like the Solvation Model based on Density (SMD). nih.gov
Table 1: Factors Influencing Conformational Stability
| Factor | Influence on this compound |
| Steric Hindrance | The bulky cyclohexyloxy group at the ortho position can force the carboxylic acid group to twist out of the plane of the benzene ring. |
| Intramolecular Hydrogen Bonding | Potential hydrogen bonds between the amino group, the ether oxygen, and the carboxylic acid group can lock the molecule into specific conformations. |
| Solvent Polarity | Nonpolar solvents may favor folded conformations stabilized by intramolecular hydrogen bonds, while polar solvents may favor more extended conformations that can engage in intermolecular hydrogen bonding. nih.gov |
Theoretical Analysis of Substituent Effects on Chemical Properties
The chemical properties of this compound, particularly its acidity, are significantly influenced by the electronic and steric effects of the amino and cyclohexyloxy substituents.
Substituted benzoic acids are classic models for studying substituent effects on acidity. The "ortho-effect" is a well-documented phenomenon where ortho-substituted benzoic acids are generally stronger acids than their meta and para isomers, regardless of the electronic nature of the substituent. nih.govwikipedia.org This effect is primarily attributed to steric hindrance. In the case of this compound, both the amino and the cyclohexyloxy groups are in ortho positions relative to each other, and the cyclohexyloxy group is ortho to the carboxylic acid.
The steric bulk of the ortho-cyclohexyloxy group forces the carboxylic acid group to rotate out of the plane of the benzene ring. nih.govwikipedia.org This twisting inhibits the resonance between the carboxyl group and the phenyl ring, which in turn increases the acidity of the carboxyl group. nih.govwikipedia.org
Quantitative structure-activity relationship (QSAR) studies on related aminobenzoic acid derivatives have shown that factors like hydrophobicity and the presence of specific functional groups can be correlated with their biological activity, which is often related to their chemical properties. nih.gov For this compound, a QSAR model for acidity would need to account for the significant steric and electronic contributions of the ortho substituents.
Inductive Effect: The amino group is weakly electron-withdrawing inductively, while the oxygen of the cyclohexyloxy group is strongly electron-withdrawing. This inductive withdrawal of electron density from the ring can stabilize the carboxylate anion, thereby increasing acidity.
Resonance Effect: The amino group is a strong resonance electron-donating group, which would tend to decrease acidity. The cyclohexyloxy group is also an electron-donating group through resonance.
Steric Effect: As mentioned, the primary steric effect is the ortho-cyclohexyloxy group forcing the carboxyl group out of plane, which increases acidity. nih.govwikipedia.org There is also a potential for steric hindrance to solvation of the carboxylate anion, which could modulate the acidity.
Theoretical studies on 2-substituted benzoic acids have attempted to separate these effects. researchgate.netrsc.org Calculations, often at the B3LYP/6-311+G(d,p) level of theory, can be used to evaluate the substituent effects through isodesmic reactions, considering the acid and its anion separately. researchgate.netrsc.org These analyses have shown that polar effects (inductive and resonance) are generally the most important for acidity. researchgate.netrsc.org
Intramolecular hydrogen bonding can play a crucial role in determining the structure and properties of molecules like this compound. Theoretical studies, including DFT and Natural Bond Orbital (NBO) analysis, are powerful tools for identifying and characterizing these interactions. ias.ac.in
In this compound, several potential intramolecular hydrogen bonds could exist:
Between the amino group (donor) and the ether oxygen of the cyclohexyloxy group (acceptor).
Between the amino group (donor) and the carbonyl oxygen of the carboxylic acid (acceptor).
Between the hydroxyl of the carboxylic acid (donor) and the amino group (acceptor).
Between the hydroxyl of the carboxylic acid (donor) and the ether oxygen (acceptor).
Computational studies on related molecules like 3-amino-4-methoxy benzamide (B126) have identified and quantified the energy of such intramolecular hydrogen bonds. ias.ac.in The presence of these bonds can be confirmed by analyzing structural parameters (bond lengths and angles) and through NBO analysis, which can reveal charge transfer and delocalization between orbitals. ias.ac.in In ortho-substituted benzoic acids with OH and NH2 groups, strong intramolecular hydrogen bonds have been revealed by calculations, significantly impacting their acidity. nih.gov
Table 2: Potential Intramolecular Hydrogen Bonds in this compound
| Donor | Acceptor | Expected Influence |
| Amino (-NH2) | Ether Oxygen (-O-) | Stabilization of a specific planar conformation. |
| Amino (-NH2) | Carbonyl Oxygen (C=O) | Formation of a six-membered ring, potentially increasing acidity by stabilizing the carboxylate anion. |
| Carboxyl (-COOH) | Amino Nitrogen (-NH2) | Formation of a zwitterionic-like interaction, influencing the overall electronic structure. |
| Carboxyl (-COOH) | Ether Oxygen (-O-) | Formation of a seven-membered ring, contributing to conformational rigidity. |
Computational Approaches to Ligand Design and Molecular Interactions
The principles of computational chemistry are instrumental in structure-based ligand design, where the three-dimensional structure of a biological target is used to design molecules with high affinity and selectivity. nih.gov
Structure-based drug design (SBDD) relies on understanding the interactions between a ligand and its receptor. nih.gov For a molecule like this compound, computational methods such as molecular docking can predict its binding mode within a protein's active site. researchgate.net
The key steps in applying SBDD principles to a ligand like this compound would involve:
Target Identification: Identifying a relevant biological target.
Binding Site Analysis: Characterizing the geometry and chemical nature of the binding pocket.
Molecular Docking: Computationally placing the ligand into the binding site to predict its preferred orientation and interactions. Docking studies on aminobenzoic acid derivatives have been used to elucidate their binding modes. researchgate.net
Interaction Analysis: Identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to binding affinity. The amino, cyclohexyloxy, and carboxylic acid groups of the molecule would be key determinants of these interactions.
Ligand Optimization: Modifying the structure of the ligand to improve its complementarity to the binding site and enhance its activity. For instance, the cyclohexyloxy group could be modified to better fit into a hydrophobic pocket, or the positions of the amino and carboxyl groups could be optimized to form stronger hydrogen bonds with receptor residues.
Table 3: Chemical Groups of this compound and Their Potential Roles in Molecular Interactions
| Functional Group | Potential Interaction Type | Role in Ligand Binding |
| Carboxylic Acid | Hydrogen bond donor/acceptor, electrostatic interactions | Can form strong interactions with polar residues (e.g., Arginine, Lysine, Histidine) in a receptor active site. |
| Amino Group | Hydrogen bond donor/acceptor | Can participate in a network of hydrogen bonds, contributing to binding affinity and specificity. |
| Cyclohexyloxy Group | Hydrophobic interactions, van der Waals forces | Can occupy hydrophobic pockets within the receptor, contributing to the overall binding energy. |
| Phenyl Ring | π-π stacking, hydrophobic interactions | Can interact with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding site. |
Molecular Docking and Binding Affinity Prediction Methodologies
Computational methods, specifically molecular docking and binding affinity prediction, are pivotal in modern drug discovery for elucidating the interactions between a small molecule, such as this compound, and its biological target at a molecular level. These in silico techniques provide valuable insights into the binding orientation, affinity, and stability of the ligand-protein complex, thereby guiding the rational design and optimization of potential therapeutic agents.
Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a specific target protein. nih.gov This process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank these poses. The goal is to identify the most energetically favorable binding mode, which is often assumed to be the one with the lowest energy score. nih.gov
A typical molecular docking workflow for a compound like this compound would involve several key steps. Initially, the three-dimensional structures of both the ligand and the target protein are prepared. The protein structure is often obtained from crystallographic data from the Protein Data Bank (PDB). This preparation includes adding hydrogen atoms, assigning partial charges, and defining the binding site, often as a grid box encompassing the active site residues. The ligand's 3D structure is generated and optimized to its lowest energy conformation.
Software packages such as AutoDock Vina and Schrödinger's Maestro are commonly employed for these studies. nih.govjaper.in AutoDock Vina, a widely used open-source program, utilizes a Lamarckian genetic algorithm for its conformational search and an empirical scoring function to estimate the binding affinity. nih.govreadthedocs.io The exhaustiveness of the search can be controlled to balance computational cost and accuracy. chemrxiv.org Schrödinger's Glide employs a hierarchical series of filters to explore the ligand's conformational, rotational, and translational space within the receptor's active site.
Following the docking process, the results are analyzed to understand the interactions between the ligand and the protein. This analysis focuses on identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with specific amino acid residues in the binding pocket. For instance, studies on aminobenzoic acid derivatives have shown interactions with key residues in the active sites of enzymes like dihydropteroate (B1496061) synthase (DHPS) and cholinesterases. nih.govresearchgate.net The carboxyl and amino groups of these compounds are often crucial for forming hydrogen bonds. nih.govresearchgate.net
Binding affinity prediction methods aim to provide a more quantitative measure of the strength of the protein-ligand interaction, typically expressed as the binding free energy (ΔG). Lower, more negative values indicate stronger binding. While docking scores provide a rapid estimation of binding affinity, more rigorous but computationally intensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are often used for more accurate predictions. nih.govambermd.org
The MM/PBSA and MM/GBSA methods calculate the binding free energy by combining the molecular mechanics energy of the complex in the gas phase with the free energy of solvation. ambermd.orgrsc.org These calculations are typically performed on snapshots taken from molecular dynamics (MD) simulations, which account for the flexibility of both the protein and the ligand. The binding free energy is calculated as the difference between the free energy of the protein-ligand complex and the free energies of the isolated protein and ligand. ambermd.org
For a hypothetical study of this compound as an inhibitor of an enzyme like Cyclooxygenase-2 (COX-2), molecular docking would predict its binding pose within the active site. rsc.orgnih.gov The results might show the carboxylate group forming hydrogen bonds with key residues such as Arginine and Tyrosine, while the cyclohexyloxy group could occupy a hydrophobic pocket. japer.innih.gov Subsequent MM/PBSA calculations would then provide a more refined prediction of its binding affinity.
The findings from these computational investigations are instrumental in structure-activity relationship (SAR) studies, helping to rationalize the observed biological activities of a series of compounds and to guide the design of new derivatives with improved potency and selectivity.
Interactive Data Table: Hypothetical Docking Results of this compound and Analogs against a Target Protein
Below is a representative data table illustrating the kind of results generated from a molecular docking and binding affinity prediction study. The data presented is hypothetical and serves to demonstrate the outputs of such computational analyses.
| Compound Name | Docking Score (kcal/mol) | Predicted Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues | Number of Hydrogen Bonds |
|---|---|---|---|---|
| This compound | -8.5 | -45.2 | Arg120, Tyr355, Ser530 | 3 |
| 2-Amino-3-hydroxybenzoic acid | -6.2 | -30.8 | Arg120, Tyr355 | 2 |
| 2-Amino-3-methoxybenzoic acid | -6.8 | -35.1 | Arg120, Tyr355, Val523 | 2 |
| 3-(Cyclohexyloxy)benzoic acid | -7.1 | -38.5 | Tyr385, Ser530, Leu352 | 1 |
| Celecoxib (Reference) | -10.2 | -55.6 | Arg513, His90, Phe518 | 4 |
Structural Analysis and Intermolecular Interactions
X-ray Crystallography and Solid-State Structural Characterization
Direct X-ray crystallography data for 2-Amino-3-(cyclohexyloxy)benzoic acid is not currently available in open literature. However, the crystal structures of related aminobenzoic acids, such as anthranilic acid (2-aminobenzoic acid) and its polymorphs, provide significant insights into the likely solid-state arrangement. chempedia.infowikipedia.org
In the solid state, aminobenzoic acids typically exhibit extensive hydrogen bonding. For anthranilic acid, both amino-carboxylic acid and zwitterionic forms can be present, leading to complex hydrogen-bonding networks. wikipedia.org It is highly probable that this compound would crystallize in a structure dominated by intermolecular hydrogen bonds involving the carboxylic acid and amino groups. The carboxylic acid groups are expected to form either dimeric structures or catemeric chains with neighboring molecules. The amino group can act as a hydrogen bond donor, potentially interacting with the carboxylic oxygen atoms of adjacent molecules. chempedia.info
Analysis of Monomeric and Dimeric Species in Solution and Gas Phase
In solution and the gas phase, carboxylic acids are well-known to exist in equilibrium between monomeric and dimeric forms. acs.org This dimerization is primarily driven by the formation of strong, cyclic hydrogen bonds between the carboxyl groups of two molecules.
Studies on substituted benzoic acids have shown that they can exist in a dimeric form in the gas phase. acs.org For this compound, it is anticipated that such dimeric species would be prevalent, especially in non-polar solvents and in the gas phase. The stability of these dimers is a result of the formation of two strong O-H···O hydrogen bonds.
In solution, the equilibrium between monomeric and dimeric species is highly dependent on the solvent. acs.orgchemrxiv.org
In non-polar, aprotic solvents , the formation of hydrogen-bonded dimers is favored as there is minimal competition from solvent molecules.
In polar, protic solvents like water or alcohols, the solvent molecules can effectively form hydrogen bonds with both the carboxylic acid and amino groups of the monomer. This solvation competes with the solute-solute hydrogen bonding required for dimerization, thus increasing the population of the monomeric species. acs.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for studying this equilibrium, as the chemical shift of the carboxylic proton is sensitive to its hydrogen-bonding environment. acs.orgucl.ac.uk
Characterization of Hydrogen Bonding Networks and Supramolecular Assemblies
The combination of the carboxylic acid and amino functional groups on an aromatic ring makes this compound an excellent candidate for forming intricate hydrogen-bonding networks and supramolecular assemblies. chempedia.info The primary hydrogen bond motifs expected are:
Carboxylic Acid Dimers: As discussed, the formation of cyclic dimers via O-H···O hydrogen bonds is a dominant interaction for carboxylic acids. chemrxiv.org
Amino-Carboxylic Interactions: The amino group (-NH₂) can act as a hydrogen bond donor to the carbonyl oxygen of a neighboring carboxylic acid group (N-H···O). This interaction is crucial in the packing of many aminobenzoic acid structures. chempedia.info
Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond could potentially form between the amino group at the 2-position and the oxygen of the cyclohexyloxy group at the 3-position (N-H···O). The feasibility of this interaction would depend on the rotational conformation around the C-O bond of the ether linkage.
These hydrogen bonds can link molecules together to form extended architectures. For instance, studies on p-aminobenzoic acid have shown that carboxylic-amino group hydrogen bonding is a preferred interaction in aqueous solutions, with the amino group acting as the hydrogen bond donor. chemrxiv.org The interplay of these different hydrogen bonds can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks in the solid state. chempedia.info
Table 1: Potential Hydrogen Bonding Interactions in this compound
| Interaction Type | Donor | Acceptor | Phase |
|---|---|---|---|
| Carboxylic Dimer | -COOH | -COOH | Solid, Gas, Non-polar solution |
| Amino-Carboxylic | -NH₂ | C=O (carboxyl) | Solid, Solution |
| Intramolecular | -NH₂ | O (cyclohexyloxy) | All phases (conformation dependent) |
| Solute-Solvent | -COOH, -NH₂ | Polar Solvent | Solution |
Role of π-π Stacking and Other Non-Covalent Interactions in Molecular Aggregation
In addition to hydrogen bonding, non-covalent interactions involving the aromatic ring are critical in the molecular aggregation of this compound.
π-π Stacking: The aromatic benzene (B151609) ring allows for π-π stacking interactions between molecules. These interactions, where the electron-rich π systems of adjacent rings overlap, contribute significantly to the stabilization of molecular aggregates and crystal structures. acs.orgresearchgate.net The geometry of this stacking can be face-to-face or offset (displaced face-to-face). chemrxiv.org
The relative importance of π-π stacking versus hydrogen bonding can be influenced by the environment:
In aqueous solutions, water molecules effectively solvate the polar functional groups, which can promote π-π stacking as a means for the non-polar aromatic cores to minimize contact with water. acs.orgchemrxiv.org
In organic solvents, hydrogen bonding is often the more dominant organizing force. acs.orgchemrxiv.org
The presence of the bulky cyclohexyloxy substituent would likely impose steric constraints on the ideal π-π stacking geometry. It might favor an offset stacking arrangement to accommodate the substituent, or it could hinder close packing of the aromatic rings altogether.
Other Non-Covalent Interactions:
CH-π Interactions: Hydrogen atoms on the cyclohexyl ring can interact with the π-electron cloud of an adjacent aromatic ring.
The final supramolecular structure of this compound in any given phase will be a result of the delicate balance between these various attractive and repulsive forces.
Table 2: Summary of Non-Covalent Interactions
| Interaction | Description | Influencing Factors |
|---|---|---|
| Hydrogen Bonding | Strong, directional interactions involving -COOH and -NH₂ groups. | Solvent polarity, phase (solid/liquid/gas). |
| π-π Stacking | Attraction between aromatic rings. | Solvent, steric hindrance from substituents. |
| CH-π Interactions | Interaction between C-H bonds of the cyclohexyl group and the aromatic ring. | Molecular geometry and packing. |
| Van der Waals Forces | General intermolecular attractions. | Molecular size and shape. |
Mechanistic Investigations of Reactions Involving the Compound
Detailed Reaction Mechanisms of Synthetic Pathways (e.g., Nucleophilic Substitution)
The synthesis of 2-Amino-3-(cyclohexyloxy)benzoic acid can be plausibly achieved through a nucleophilic substitution reaction, specifically the Williamson ether synthesis. wikipedia.orgbyjus.com This long-established and versatile method is widely used for preparing both symmetrical and asymmetrical ethers. wikipedia.orgfrancis-press.com The proposed synthetic route would involve the reaction of a 2-amino-3-hydroxybenzoic acid precursor with a cyclohexyl halide.
The mechanism for this transformation is a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.org The process is initiated by the deprotonation of the hydroxyl group of 2-amino-3-hydroxybenzoic acid using a strong base. This step is crucial as the resulting phenoxide ion is a much stronger nucleophile than the neutral phenol (B47542). Given the acidity of the phenolic proton, a moderately strong base such as sodium hydroxide (B78521) or potassium hydroxide is generally sufficient to generate the phenoxide in situ. byjus.com For less reactive systems, stronger bases like sodium hydride (NaH) might be employed.
Once the 2-amino-3-carboxylatophenoxide is formed, it acts as the nucleophile, attacking the electrophilic carbon atom of the cyclohexyl halide (e.g., cyclohexyl bromide or iodide). The reaction proceeds in a single, concerted step where the carbon-oxygen bond is formed simultaneously with the cleavage of the carbon-halogen bond. wikipedia.orgbyjus.com This backside attack by the nucleophile results in an inversion of stereochemistry at the electrophilic carbon, a hallmark of the SN2 mechanism. libretexts.org
However, a significant competing reaction in this specific synthesis is the E2 (bimolecular elimination) reaction. Cyclohexyl halides are secondary alkyl halides, which are prone to elimination reactions, especially in the presence of a strong base. masterorganicchemistry.com The phenoxide ion, while a good nucleophile, also possesses basic character. Therefore, it can abstract a proton from a carbon atom adjacent to the carbon bearing the halogen, leading to the formation of cyclohexene (B86901) as a byproduct. The ratio of substitution (desired ether) to elimination (alkene byproduct) is influenced by several factors, including the strength of the base, the nature of the leaving group, the solvent, and the reaction temperature. wikipedia.org To favor the desired SN2 pathway, reaction conditions must be carefully controlled, for instance, by using a less sterically hindered base if possible and maintaining a moderate temperature.
Exploration of Reaction Kinetics and Thermodynamics
The kinetics of the proposed Williamson ether synthesis for this compound are expected to follow a second-order rate law, which is characteristic of SN2 reactions. libretexts.orgyoutube.com The rate of the reaction is dependent on the concentration of both the phenoxide nucleophile and the cyclohexyl halide electrophile. youtube.comyoutube.com
The rate equation can be expressed as: Rate = k[2-amino-3-carboxylatophenoxide][cyclohexyl halide]
Here, 'k' represents the rate constant, which is influenced by temperature and the solvent used. libretexts.org The reaction rate is sensitive to the steric hindrance around the reaction centers. While the phenoxide is relatively unhindered, the secondary nature of the cyclohexyl halide will result in a slower reaction rate compared to a primary alkyl halide due to increased steric bulk at the electrophilic carbon. masterorganicchemistry.com
| Parameter | Estimated Value | Significance |
|---|---|---|
| Enthalpy of Reaction (ΔH) | -80 to -120 kJ/mol | Exothermic nature indicates the products are energetically more stable than the reactants. |
| Entropy of Reaction (ΔS) | Slightly negative to near zero | Two reactant molecules forming two product molecules suggests a small change in entropy. |
| Gibbs Free Energy (ΔG) | Negative | Indicates a spontaneous and product-favored reaction under standard conditions. |
| Activation Energy (Ea) | 80 to 100 kJ/mol | Represents the energy barrier that must be overcome for the reaction to occur. This is a typical range for SN2 reactions. |
Note: The values in this table are illustrative estimates for a typical Williamson ether synthesis and are not experimentally determined values for the synthesis of this compound.
Solvation Effects on Reaction Rates and Selectivity
The choice of solvent plays a critical role in the Williamson ether synthesis, significantly impacting both the reaction rate and the selectivity of substitution over elimination. numberanalytics.comresearchgate.net For the SN2 mechanism to proceed efficiently, a solvent that can stabilize the transition state more than the reactants is preferred.
Polar aprotic solvents are generally the best choice for this reaction. libretexts.orgnumberanalytics.com These solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724), possess strong dipoles that can solvate the cation of the phenoxide salt (e.g., Na⁺ or K⁺). numberanalytics.com This leaves the anionic phenoxide nucleophile relatively "bare" and highly reactive, thereby increasing the rate of the SN2 reaction.
In contrast, polar protic solvents, such as water, methanol (B129727), or ethanol (B145695), are generally less suitable. These solvents can form strong hydrogen bonds with the anionic oxygen of the phenoxide nucleophile. This creates a "solvent cage" around the nucleophile, which must be broken for the reaction to occur, thus increasing the activation energy and slowing down the reaction rate. Furthermore, protic solvents can also promote the competing E2 elimination reaction.
The selectivity between SN2 and E2 is also influenced by the solvent. A study on a similar Williamson ether synthesis showed a significant shift in product ratios with a change in solvent. For instance, the ratio of O-alkylation (ether formation) to C-alkylation (a possible side reaction with phenoxides) was found to be 97:3 in acetonitrile (a polar aprotic solvent) but shifted to 72:28 in methanol (a polar protic solvent). researchgate.net While C-alkylation is a different side reaction, this demonstrates the profound impact of the solvent on the reaction pathway. In the case of a secondary alkyl halide like cyclohexyl halide, a more polar, protic solvent could favor the E2 elimination pathway.
| Solvent | Solvent Type | Expected Effect on SN2 Rate | Reasoning |
|---|---|---|---|
| Dimethylformamide (DMF) | Polar Aprotic | High | Effectively solvates the cation, leaving a highly reactive "naked" nucleophile. numberanalytics.com |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Similar to DMF, it enhances the nucleophilicity of the phenoxide. numberanalytics.com |
| Acetonitrile | Polar Aprotic | Moderate to High | A good choice for promoting SN2 reactions. wikipedia.org |
| Ethanol | Polar Protic | Low | Solvates the nucleophile through hydrogen bonding, reducing its reactivity and potentially favoring E2 elimination. |
| Water | Polar Protic | Very Low | Strong hydrogen bonding with the nucleophile significantly hinders the SN2 reaction. |
Future Research Trajectories and Methodological Advancements
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of 2-Amino-3-(cyclohexyloxy)benzoic acid presents an interesting challenge. Future research would likely focus on developing efficient and environmentally benign synthetic routes, moving beyond traditional, often harsh, chemical methods. nih.gov The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and eliminate hazardous substances, would be central to this endeavor. ispe.orgpfizer.commdpi.com
Key areas of exploration could include:
Catalytic C-O Bond Formation: Investigating transition-metal-catalyzed or organocatalyzed etherification reactions to form the cyclohexyl ether linkage on the 3-position of a suitable benzoic acid precursor.
Continuous Flow Synthesis: Implementing continuous flow systems could offer better control over reaction parameters, improve yield and purity, and enhance safety and scalability compared to traditional batch processing. ispe.org
Alternative Solvents: Research into the use of greener solvents like water, ethanol (B145695), or glycerol (B35011) to replace hazardous organic solvents commonly used in synthesis. mdpi.com
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. acs.org
A hypothetical comparison of a traditional versus a green synthetic route is presented below.
| Feature | Traditional Synthesis (e.g., Williamson Ether Synthesis) | Green Chemistry Approach (e.g., Catalytic C-H Activation/Flow Chemistry) |
| Starting Materials | 2-Amino-3-hydroxybenzoic acid, Cyclohexyl halide | 2-Aminobenzoic acid, Cyclohexane (B81311) |
| Reagents | Strong base (e.g., NaH), Polar aprotic solvent (e.g., DMF) | Metal catalyst (e.g., Pd, Cu), Oxidant |
| Waste Generation | Stoichiometric salt waste, Hazardous solvent waste | Minimal, catalyst can be recycled |
| Energy Consumption | High temperature, long reaction times | Potentially lower temperature, shorter reaction times in flow |
| Overall Efficiency | Moderate yield, multiple purification steps | Potentially higher yield, simplified purification |
Integration of Multi-Omics Data with Chemical Information for System-Level Understanding
Should this compound be investigated for biological activity, a systems chemical biology approach would be indispensable. utexas.edunih.gov This involves integrating data from various "omics" fields (genomics, transcriptomics, proteomics, metabolomics) with the compound's chemical information to understand its effects on a biological system as a whole. nygen.iopharmalex.commdpi.com Such an approach moves beyond the "one drug, one target" paradigm to reveal complex molecular networks and pathways affected by the compound. nih.gov
Future research could involve:
Treating model cell lines or organisms with the compound.
Generating multi-omics datasets to measure changes in gene expression, protein abundance, and metabolite levels.
Using bioinformatics tools to integrate these datasets and identify the molecular signatures, pathways, and potential targets of this compound. ebi.ac.ukresearchgate.net
This integrated analysis can provide deep insights into the compound's mechanism of action and predict potential therapeutic effects or off-target activities. nygen.ionih.gov
| Omics Layer | Potential Data Generated | Biological Insight |
| Genomics | Not applicable for a small molecule | Provides the static blueprint of the test system |
| Transcriptomics (RNA-Seq) | Differentially expressed genes (e.g., upregulation of inflammatory response genes) | Reveals changes in gene activity in response to the compound |
| Proteomics (Mass Spec) | Changes in protein abundance (e.g., downregulation of cell cycle proteins) | Shows the functional protein-level consequences of altered gene expression |
| Metabolomics (LC-MS) | Altered metabolite profiles (e.g., shifts in lipid metabolism) | Provides a snapshot of the metabolic state and biochemical activity |
Advancements in Hybrid Computational-Experimental Approaches for Chemical Discovery
The discovery and optimization of novel chemicals can be significantly accelerated by combining computational modeling with experimental validation. nih.govnih.gov This hybrid, iterative approach allows for the rapid screening of virtual compound libraries and the prediction of molecular properties, guiding more focused and efficient laboratory work. diaglobal.orgnih.gov
For this compound, this could involve:
In Silico Screening: Using molecular docking simulations to predict the binding affinity of the compound against a panel of known biological targets (e.g., enzymes, receptors). nih.govplos.org
Predictive Modeling: Employing machine learning and quantitative structure-activity relationship (QSAR) models to predict physicochemical properties, potential bioactivity, and other relevant characteristics. bioengineer.orgyoutube.com
Experimental Validation: Synthesizing and testing the most promising candidates identified through computational work in relevant bioassays. The experimental results are then used to refine and improve the computational models in a feedback loop. nih.gov
This synergy between computational prediction and empirical testing streamlines the discovery process, reducing the time and cost associated with traditional trial-and-error methods. nih.gov
| Stage | Computational Method | Experimental Method | Outcome |
| 1. Target Identification | Molecular Docking Simulation | N/A | Prediction of potential protein targets for the compound. |
| 2. Hit Validation | N/A | In vitro binding assay (e.g., SPR, ITC) | Experimental confirmation of binding to a predicted target. |
| 3. Lead Optimization | Free Energy Perturbation (FEP) | Chemical synthesis of analogues | Design of new derivatives with predicted improved affinity. |
| 4. Refinement | Molecular Dynamics (MD) Simulation | X-ray crystallography of the complex | Understanding the dynamic binding mode and refining the structural model. |
Refinement of Analytical Protocols for Ultra-Trace Detection and Characterization
The ability to detect and quantify minute amounts of a compound and its potential metabolites in complex environments (e.g., biological fluids, environmental samples) is crucial. nih.gov Future research must focus on developing and refining highly sensitive and selective analytical protocols. ijpsjournal.com
Key advancements would likely involve:
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is a cornerstone technique for pharmaceutical analysis, offering high sensitivity and specificity. longdom.orgijcrt.org Method development would focus on optimizing chromatographic separation and mass spectrometric detection parameters for this compound.
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which is invaluable for identifying unknown metabolites and degradation products by determining their elemental composition. researchgate.net
Advanced Sample Preparation: Developing more effective sample cleanup techniques, such as solid-phase extraction (SPE), to remove interfering substances from complex matrices, thereby reducing matrix effects and improving analytical accuracy. nih.govnih.gov
These advanced analytical methods are essential for pharmacokinetic studies, metabolism research, and environmental monitoring. foodresearchlab.comvscht.cz
| Analytical Parameter | Technique | Hypothetical Target Value | Importance |
| Limit of Detection (LOD) | LC-MS/MS | < 0.1 ng/mL | Essential for detecting low concentrations in biological samples. |
| Limit of Quantitation (LOQ) | LC-MS/MS | 0.5 ng/mL | Lowest concentration that can be accurately measured. |
| Linearity (R²) | Calibration Curve | > 0.995 | Ensures a proportional response across a range of concentrations. |
| Recovery (%) | SPE | 85-115% | Measures the efficiency of the extraction process from a complex matrix. |
| Matrix Effect (%) | Post-extraction Spike | 80-120% | Assesses the impact of co-extracted substances on signal intensity. nih.gov |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-amino-3-(cyclohexyloxy)benzoic acid, and how can low yields due to steric hindrance be addressed?
- Methodological Answer : The synthesis of this compound involves introducing the cyclohexyloxy group to a benzoic acid scaffold. Key challenges include steric hindrance from the cyclohexyl group and ensuring regioselective amination. Strategies to improve yields include:
- Using bulky bases (e.g., LDA) to deprotonate specific positions during substitution reactions .
- Optimizing reaction temperatures (e.g., 45–60°C) and solvent polarity to favor nucleophilic aromatic substitution .
- Employing protective groups (e.g., tert-butyl esters) for the carboxylic acid moiety to prevent side reactions .
- Table 1 : Example reaction conditions from analogous syntheses:
| Reagent System | Temperature | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| KMnO₄, H₂SO₄ | 80°C | H₂O | 45 | |
| LiAlH₄, THF | 0°C→RT | THF | 62 |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm regiochemistry of the amino and cyclohexyloxy groups via coupling patterns (e.g., aromatic protons at δ 6.8–7.2 ppm) and cyclohexyl CH₂ signals (δ 1.2–2.1 ppm) .
- FT-IR : Identify carboxylic acid (1700–1720 cm⁻¹) and amino (3300–3500 cm⁻¹) functional groups .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 264.1234 for C₁₃H₁₇NO₃) .
Q. What storage conditions prevent degradation of this compound?
- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C. Avoid exposure to light and moisture, as the amino group may oxidize, and the carboxylic acid can hydrolyze under acidic/basic conditions .
Advanced Research Questions
Q. How can researchers evaluate the compound's potential as a soluble epoxide hydrolase (sEH) inhibitor?
- Methodological Answer :
- In vitro assays : Measure IC₅₀ values using fluorescent substrates (e.g., cyano-2-hydroxy-4-methylbenzaldehyde) in recombinant sEH enzymes .
- In vivo models : Administer the compound in rodent models of ischemic stroke or fibrosis, monitoring biomarkers like 14,15-EET (epoxyeicosatrienoic acid) to confirm target engagement .
- Structural analogs : Compare efficacy with known sEH inhibitors (e.g., trans-AUCB) by modifying the cyclohexyloxy group to enhance binding affinity .
Q. What computational strategies predict the compound's reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Model electron density maps to identify electrophilic aromatic carbon positions .
- Molecular Docking : Simulate interactions with sEH’s catalytic triad (Asp335, His524, Tyr381) to guide derivative design .
Q. How should conflicting data on the compound's cytotoxicity in different cell lines be resolved?
- Methodological Answer :
- Dose-response studies : Test concentrations from 1 nM–100 µM in primary vs. immortalized cells (e.g., HepG2 vs. primary hepatocytes) .
- Metabolic profiling : Use LC-MS to identify cell-specific metabolites (e.g., glutathione conjugates) that may detoxify the compound .
- Pathway analysis : Apply RNA-seq to compare stress-response genes (e.g., Nrf2, HO-1) across cell types .
Q. What strategies improve the bioavailability of this compound for CNS applications?
- Methodological Answer :
- Prodrug design : Convert the carboxylic acid to esters (e.g., methyl or ethyl) for enhanced blood-brain barrier penetration .
- Nanocarriers : Encapsulate in liposomes or PEGylated nanoparticles to prolong systemic circulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
